3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
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Overview
Description
3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including an azetidine ring, a thiophene moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Introduction of the Sulfonyl Group: The isobutylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like triethylamine.
Attachment of the Thiophene Moiety: The thiophene group is incorporated through nucleophilic substitution reactions, where thiophene derivatives react with electrophilic intermediates.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene moiety can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine ring and thiophene moiety provide structural rigidity and electronic properties that influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(isopropylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- 3-(tert-butylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Uniqueness
Compared to similar compounds, 3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is unique due to the specific size and branching of the isobutyl group, which can influence its chemical reactivity and biological activity. The combination of the azetidine ring and thiophene moiety also provides a distinct electronic environment that can affect its interaction with molecular targets.
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-10(2)9-20(17,18)12-7-15(8-12)13(16)14-6-11-4-3-5-19-11/h3-5,10,12H,6-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQAMIVOYGJVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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